![molecular formula C19H24N2O3 B5720051 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5720051.png)
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone, also known as DMPI, is a synthetic compound that belongs to the class of indole derivatives. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DMPI has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
Mechanism of Action
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone inhibits the activity of CK2 by binding to its catalytic subunit, which prevents the phosphorylation of its downstream targets. CK2 is involved in various cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and angiogenesis. Therefore, the inhibition of CK2 by 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and XIAP. Additionally, 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). In vivo studies have shown that 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone can inhibit tumor growth and metastasis in various animal models.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone has several advantages as a research tool, including its high potency and selectivity for CK2 inhibition. It can also be used in combination with other chemotherapeutic agents to enhance their efficacy. However, 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is required to ensure the validity and reproducibility of results.
Future Directions
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone has great potential for further research and development in cancer therapy. Some possible future directions include the optimization of its pharmacokinetic properties, the identification of its downstream targets, and the development of more potent and selective CK2 inhibitors. Moreover, 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone can be used as a tool to study the role of CK2 in various cellular processes and diseases, such as inflammation, neurodegeneration, and viral infections. Overall, 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone represents a promising candidate for cancer therapy and biomedical research.
Synthesis Methods
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone can be synthesized through a multi-step process, which involves the reaction of 2-bromoacetophenone with morpholine, followed by the reaction with indole-3-carbaldehyde and 2,2-dimethyl-1,3-propanedione. The final product is obtained through purification and isolation processes, such as column chromatography and recrystallization.
Scientific Research Applications
2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone has been extensively studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone can also sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Moreover, 2,2-dimethyl-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone has been shown to inhibit the activity of CK2 in vivo, which can lead to the suppression of tumor growth and metastasis.
properties
IUPAC Name |
2,2-dimethyl-1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)18(23)15-12-21(16-7-5-4-6-14(15)16)13-17(22)20-8-10-24-11-9-20/h4-7,12H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCACHOYHQUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.